N-(furan-2-ylmethyl)octan-1-amine
Description
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)octan-1-amine |
InChI |
InChI=1S/C13H23NO/c1-2-3-4-5-6-7-10-14-12-13-9-8-11-15-13/h8-9,11,14H,2-7,10,12H2,1H3 |
InChI Key |
CMRZFOAOUUOHLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Furfural with Octan-1-amine
The most direct and widely reported method for synthesizing this compound is via reductive amination of furfural with octan-1-amine. This involves condensation of the aldehyde group of furfural with the primary amine to form an imine intermediate, followed by reduction to the corresponding secondary amine.
- Reaction Conditions: Typically performed under hydrogen atmosphere with a suitable catalyst such as Au/TiO2 or Pd/C.
- Catalysts and Reductants: Gold supported on TiO2 with formic acid as a hydrogen source has been shown to be effective, providing high yields under mild conditions (e.g., 60 °C in methanol).
- Mechanism: The process involves sequential addition, dehydration to form imine, hydrogenation of the imine to amine, and sometimes decarbonylation steps.
This method benefits from high selectivity and the ability to use renewable furfural derived from biomass, making it a sustainable approach.
One-Pot Synthesis from Biomass-Derived Xylose
A more integrated approach involves the one-pot conversion of xylose (a sugar from biomass) into this compound:
- Step 1: Dehydration of xylose to furfural at elevated temperatures (~140 °C).
- Step 2: Reductive amination of the in situ generated furfural with octan-1-amine or aniline derivatives using hydrosilanes or hydrogen donors.
- Catalysts: Heterogeneous catalysts such as HReO4 or Au/TiO2 facilitate both dehydration and reductive amination steps.
This approach avoids isolation of furfural, streamlining the synthesis and improving overall yield and efficiency.
Alternative Reductive Amination Using Formamide and Formic Acid
Another reported method involves the use of formamide as the nitrogen source and formic acid as the reductant:
- Conditions: Reaction in methanol with Cs2CO3 base at 60 °C.
- Outcome: High yield (~94%) of furfurylamine derivatives, which can be further alkylated to form this compound analogs.
- Mechanistic Insight: The reaction proceeds via addition, dehydration, hydrogenation, and decarbonylation steps, differing from classical reductive amination.
Though this method is more indirect, it highlights the versatility of furfural chemistry in amine synthesis.
Comparative Data Table of Preparation Methods
Analysis and Discussion
- Efficiency: Reductive amination methods provide high yields and good selectivity. The use of supported metal catalysts with mild hydrogen donors (formic acid) is advantageous for sustainability.
- Sustainability: The integration of biomass-derived xylose as a starting material aligns with green chemistry principles by reducing reliance on petrochemical sources.
- Versatility: The chemistry of furfural allows for diverse nitrogen-containing derivatives, suggesting potential for further functionalization beyond this compound.
- Challenges: Catalyst optimization and reaction condition fine-tuning are critical to maximize yield and minimize side products such as difurfurylamine or over-reduction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(furan-2-ylmethyl)octan-1-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: N-(furan-2-ylmethyl)octan-1-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological pathways, making it a promising candidate for further research .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as flexibility and chemical resistance .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)octan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares N-(furan-2-ylmethyl)octan-1-amine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Key Differences and Trends
Bioactivity: Tetrazole derivatives (e.g., compound 6 from ) exhibit potent antimicrobial activity due to the tetrazole ring’s ability to mimic carboxylate groups, enhancing binding to bacterial targets. In contrast, this compound lacks reported bioactivity, suggesting its alkyl chain may prioritize physicochemical properties over direct antimicrobial effects.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) achieves higher conversion rates (>80%) in shorter reaction times (minutes vs. hours) compared to conventional heating for methylimine derivatives.
- Tetrazole derivatives are synthesized in 79–92% yields via thiourea scaffold replacement, highlighting the versatility of furan-2-ylmethyl groups in heterocyclic chemistry .
Pyrrolidine derivatives (e.g., ) introduce conformational rigidity via cyclic amines, which could enhance target selectivity in drug design.
Physicochemical Properties
- Lipophilicity : The octyl chain in the target compound likely elevates its logP value compared to derivatives with polar groups (e.g., tetrazoles or acetamides).
- Solubility : Tetrazole derivatives may exhibit better aqueous solubility due to ionizable NH groups, whereas the octyl chain could reduce solubility in polar solvents .
Biological Activity
N-(furan-2-ylmethyl)octan-1-amine is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, highlighting the compound's bioactivity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through reductive amination of furfural with octan-1-amine. The reaction typically occurs under specific conditions, such as elevated temperatures and the presence of catalysts. For instance, Ru nanoparticles supported on various oxide materials have been shown to facilitate this reaction effectively, achieving yields of up to 89% under optimized conditions .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial properties. The compound has demonstrated significant activity against a range of pathogens, including:
- Escherichia coli
- Salmonella typhi
- Staphylococcus aureus
However, it showed no inhibition against Bacillus subtilis , indicating a selective antibacterial profile .
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The effectiveness of this compound varies across different pathogens. The following table summarizes the MIC and MBC values observed in recent studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.01 mg/L | 0.1 mg/L |
| Salmonella typhi | 0.001 mg/L | <0.1 mg/L |
| Staphylococcus aureus | 1.0 mg/L | >1.0 mg/L |
| Bacillus subtilis | No inhibition | No inhibition |
The data indicates that this compound exhibits bactericidal properties against E. coli and S. typhi at low concentrations, while it is ineffective against B. subtilis .
Pharmacological Applications
The broad spectrum of antimicrobial activity exhibited by this compound positions it as a candidate for novel drug development. Its efficacy against critical pathogens highlights its potential use in treating infections caused by antibiotic-resistant bacteria .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)octan-1-amine?
The compound can be synthesized via reductive amination using a palladium-based catalyst. A validated approach involves reacting furan-2-carbaldehyde with octan-1-amine under hydrogen gas (H₂) in the presence of Pd/NiO catalyst (1.1 wt% loading). Key parameters include:
- Reaction conditions : 25°C, 10 hours, H₂ atmosphere.
- Purification : Filtration followed by solvent evaporation.
This method, adapted from similar furan-methylamine syntheses, achieves high yields (>90%) and minimizes side products .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms the structure via characteristic shifts:
- Furan protons: δ 6.2–7.4 ppm (multiplet).
- Methylene group (CH₂-N): δ 3.5–4.0 ppm.
- Octyl chain protons: δ 0.8–1.6 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₃H₂₃NO, theoretical 209.18 g/mol).
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C furan ring) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Test alternative catalysts (e.g., Pt/C, Raney Ni) or adjust Pd/NiO ratios.
- Temperature modulation : Evaluate yields at 25–60°C to balance kinetics and side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF) may enhance amine-aldehyde interaction.
- In situ monitoring : Use HPLC or TLC to track reaction progress and identify intermediates .
Advanced: How can the crystal structure of this compound be determined?
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in hexane/ethyl acetate).
- Refinement with SHELXL : Use the SHELX suite for data processing and structure refinement. Key steps:
Advanced: What experimental strategies assess its potential monoamine oxidase (MAO) inhibition?
- Enzyme assays :
- MAO-A/MAO-B inhibition : Incubate with recombinant MAO isoforms and measure kynuramine→4-hydroxyquinoline conversion (fluorometric detection).
- IC₅₀ determination : Dose-response curves (0.1–100 µM).
- Control compounds : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor).
- Structural analogs : Compare with N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, known for MAO-B selectivity .
Advanced: How to design interaction studies with biomolecules or metal ions?
- Ligand-binding assays :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with proteins/enzymes.
- Surface Plasmon Resonance (SPR) : Monitor real-time interactions.
- Metal complexation :
- UV-Vis spectroscopy : Detect charge-transfer bands (e.g., with Cu²⁺ or Fe³⁺).
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry.
- Computational modeling : Use DFT to predict binding modes with MAO or receptors .
Advanced: How do structural modifications (e.g., alkyl chain length, substituents) affect bioactivity?
- Alkyl chain variation : Compare octan-1-amine vs. shorter chains (e.g., butyl) for lipophilicity effects on membrane permeability.
- Substituent analysis : Introduce electron-withdrawing groups (e.g., Cl) to the furan ring to modulate electronic properties and binding.
- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituents with MAO inhibition .
Advanced: What degradation pathways or stability challenges are anticipated for this compound?
- Oxidative degradation : Monitor via accelerated stability studies (40°C/75% RH) with HPLC.
- Photodegradation : Expose to UV light (λ = 254 nm) and identify byproducts via LC-MS.
- pH-dependent stability : Test in buffers (pH 1–13) to simulate physiological conditions.
Key degradation products may include furan ring-opened aldehydes or amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
